5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid
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Overview
Description
5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and materials science . This compound features a bipyridine core with a methyl group at the 5-position and a carboxylic acid group at the 5’-position, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . The reaction conditions often include the use of palladium catalysts and can be carried out under mild conditions with high yields. Other methods such as Suzuki and Stille couplings are also employed, which involve the use of palladium-catalyzed reactions between pyridyl halides and boronic acids or stannanes .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often involves large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted bipyridine derivatives .
Scientific Research Applications
5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The carboxylic acid group can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another important bipyridine derivative, used in the synthesis of viologens and other electroactive materials.
3,3’-Bipyridine: Less common but still valuable in certain catalytic and material applications.
Uniqueness
5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which enhance its versatility as a ligand and its potential for functionalization. These functional groups allow for fine-tuning of the compound’s electronic and steric properties, making it suitable for a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
1346686-72-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-11(14-5-8)9-4-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
BEGSPJQLFFWHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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